Cas no 6333-43-3 (2,3-Dimethoxyquinoxaline)
2,3-Dimethoxyquinoxaline Chemical and Physical Properties
Names and Identifiers
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- 2,3-dimethoxy-Quinoxaline
- 2,3-Dimethoxychinoxalin
- 2,3-Dimethoxyquinoxaline
- Quinoxaline,2,3-dimethoxy
- NSC 38591
- Quinoxaline, 2,3-dimethoxy-
- NSC38591
- PubChem22829
- ChemDiv3_008945
- MLS000766821
- CRAYFGFTLBTRRS-UHFFFAOYSA-N
- HMS2254G18
- HMS1498G13
- HMS3438L02
- FCH831275
- STL432104
- IDI1_026855
- SMR000339717
- AX8034436
- ST2409048
- TL8007317
- AB0025965
- AM2008
- 6333-43-3
- DS-0972
- AM20080609
- NSC-38591
- CS-0186490
- SCHEMBL7474377
- DTXSID30284710
- AKOS000435885
- FT-0646415
- A834335
- CCG-129130
- CHEMBL1574329
- AH-263/01917038
- 2 pound not3-Dimethoxyquinoxaline
- DTXCID10235861
- DB-023084
-
- MDL: MFCD00068701
- Inchi: 1S/C10H10N2O2/c1-13-9-10(14-2)12-8-6-4-3-5-7(8)11-9/h3-6H,1-2H3
- InChI Key: CRAYFGFTLBTRRS-UHFFFAOYSA-N
- SMILES: O(C)C1=C(N=C2C=CC=CC2=N1)OC
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 44.2
Experimental Properties
- PSA: 44.24000
- LogP: 1.64700
2,3-Dimethoxyquinoxaline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dimethoxyquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF833-250mg |
2,3-Dimethoxyquinoxaline |
6333-43-3 | 97% | 250mg |
744CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF833-1g |
2,3-Dimethoxyquinoxaline |
6333-43-3 | 97% | 1g |
1380.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XF833-50mg |
2,3-Dimethoxyquinoxaline |
6333-43-3 | 97% | 50mg |
196.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D840104-250mg |
2,3-Dimethoxyquinoxaline |
6333-43-3 | 97% | 250mg |
511.20 | 2021-05-17 | |
| Chemenu | CM132401-5g |
2,3-dimethoxyquinoxaline |
6333-43-3 | 97% | 5g |
$552 | 2021-08-05 | |
| eNovation Chemicals LLC | Y0984104-10g |
2,3-Dimethoxyquinoxaline |
6333-43-3 | 95% | 10g |
$980 | 2024-08-02 | |
| eNovation Chemicals LLC | D540609-1g |
2,3-DiMethoxyquinoxaline |
6333-43-3 | 97% | 1g |
$465 | 2023-08-31 | |
| Chemenu | CM132401-250mg |
2,3-dimethoxyquinoxaline |
6333-43-3 | 97% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM132401-1g |
2,3-dimethoxyquinoxaline |
6333-43-3 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM132401-5g |
2,3-dimethoxyquinoxaline |
6333-43-3 | 97% | 5g |
$*** | 2023-05-30 |
2,3-Dimethoxyquinoxaline Suppliers
2,3-Dimethoxyquinoxaline Related Literature
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1. Quinoxalines and related compounds. Part I. The methylation of some 2- and 3-hydroxyquinoxalinesG. W. H. Cheesman J. Chem. Soc. 1955 1804
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2. 108. The oxidation of 2-hydroxyquinoxaline and its derivatives with hydrogen peroxideG. T. Newbold,F. S. Spring J. Chem. Soc. 1948 519
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Emily V. Carino,Charles E. Diesendruck,Jeffrey S. Moore,Larry A. Curtiss,Rajeev S. Assary,Fikile R. Brushett RSC Adv. 2015 5 18822
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Floris Chevallier,Florence Mongin Chem. Soc. Rev. 2008 37 595
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5. Index of subjects, 1949
Additional information on 2,3-Dimethoxyquinoxaline
Introduction to 2,3-Dimethoxyquinoxaline (CAS No: 6333-43-3)
2,3-Dimethoxyquinoxaline, with the chemical formula C₈H₈N₂O₂, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoxaline class of molecules, which are known for their diverse biological activities and potential applications in drug development. The presence of methoxy groups at the 2 and 3 positions of the quinoxaline core enhances its pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents.
The CAS No: 6333-43-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency in research communications. 2,3-Dimethoxyquinoxaline has been studied for its potential role in various biological pathways, including enzyme inhibition and modulation of signal transduction cascades. Its structural features make it a promising candidate for further exploration in the development of small-molecule drugs targeting neurological disorders, cancer, and infectious diseases.
Recent advancements in chemical biology have highlighted the significance of quinoxaline derivatives in drug discovery. 2,3-Dimethoxyquinoxaline, in particular, has been investigated for its ability to interact with specific biomolecules. For instance, studies have demonstrated its potential as an inhibitor of certain kinases and enzymes involved in pathogenic processes. The methoxy substituents at the 2 and 3 positions contribute to the compound's solubility and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of 2,3-Dimethoxyquinoxaline is its versatility as a chemical scaffold. Researchers have modified its structure to develop analogs with enhanced potency and selectivity. These modifications often involve altering the substitution patterns on the quinoxaline ring or introducing additional functional groups to improve pharmacokinetic properties. Such efforts align with the broader goal of developing next-generation therapeutics that are more effective and have fewer side effects.
The synthesis of 2,3-Dimethoxyquinoxaline typically involves multi-step organic reactions, starting from readily available precursors. The introduction of methoxy groups is achieved through nucleophilic aromatic substitution or other methylation techniques. The efficiency and scalability of these synthetic routes are crucial for large-scale production and further derivative development. Advances in synthetic methodologies have enabled researchers to produce complex derivatives with greater ease, accelerating the pace of drug discovery.
In vitro studies have revealed that 2,3-Dimethoxyquinoxaline exhibits promising biological activity across multiple disease models. For example, it has shown inhibitory effects on certain enzymes implicated in cancer progression, making it a candidate for further preclinical evaluation. Additionally, its interaction with biological targets suggests potential applications in treating inflammatory diseases and neurodegenerative conditions. These findings underscore the importance of 2,3-Dimethoxyquinoxaline as a lead compound for medicinal chemistry investigations.
The integration of computational chemistry and high-throughput screening has further enhanced the exploration of 2,3-Dimethoxyquinoxaline derivatives. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental validation. This approach has streamlined the drug discovery process by identifying promising candidates more efficiently. The combination of experimental synthesis with computational methods provides a robust framework for developing novel therapeutics based on quinoxaline scaffolds.
Future research directions for 2,3-Dimethoxyquinoxaline include exploring its mechanism of action in detail and evaluating its efficacy in animal models. Understanding how this compound interacts with biological systems will provide insights into its therapeutic potential and help guide further development efforts. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
The growing interest in 2,3-Dimethoxyquinoxaline reflects its significance as a versatile pharmacophore in modern drug discovery. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly important role in addressing complex diseases. The ongoing research into CAS No: 6333-43-3 highlights the dynamic nature of medicinal chemistry and the continuous pursuit of innovative solutions to global health challenges.
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